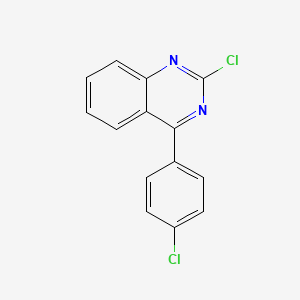

2-Chloro-4-(4-chlorophenyl)quinazoline

Description

Significance of Quinazoline (B50416) Derivatives in Contemporary Medicinal Chemistry

Quinazoline derivatives are renowned for their extensive pharmacological activities, which include anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive properties. nih.govresearchgate.netnih.gov The versatility of the quinazoline scaffold allows for structural modifications at various positions, enabling chemists to fine-tune the compound's biological activity and pharmacokinetic profile.

Several quinazoline-based drugs have received regulatory approval and are currently in clinical use, underscoring the therapeutic importance of this chemical class. Notable examples include gefitinib (B1684475) and erlotinib, which are used in cancer therapy as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. nih.gov The success of these and other quinazoline-containing drugs continues to fuel research into novel derivatives with improved efficacy and safety profiles.

The biological activity of quinazoline derivatives is intricately linked to the nature and position of their substituents. For instance, substitutions at the 2 and 4 positions of the quinazoline ring have been extensively explored and have been shown to be critical for various pharmacological effects. nih.gov

Overview of the Research Landscape for 2-Chloro-4-(4-chlorophenyl)quinazoline and Related Analogues

Research on this compound and its analogues has been particularly prominent in the field of oncology. Scientists have utilized this compound as a starting material to synthesize novel compounds with potential anticancer activity. These derivatives have been evaluated against various cancer cell lines, with some showing promising cytotoxic effects. mui.ac.irnih.gov

Beyond its application in cancer research, analogues of this compound have also been investigated for their antimicrobial properties. Studies have explored the synthesis of derivatives with potential antibacterial and antifungal activities. nih.govniscpr.res.injocpr.com

The following table provides a summary of research findings on derivatives of this compound, highlighting the diversity of their biological activities.

| Derivative Class | Biological Activity Investigated | Key Findings |

| Quinazolinone-1,3,4-oxadiazole conjugates | Cytotoxicity | A derivative, 2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio) N-(4-oxo-2-propylquinazolin)3(4H)acatamide, exhibited significant cytotoxic activity against the HeLa cell line. mui.ac.irnih.gov |

| Thiazolidinone-incorporated quinazolines | Antimicrobial and Antimycobacterial | A majority of the synthesized compounds showed significant antibacterial and noticeable antifungal activities, with some also demonstrating inhibitory action against Mycobacterium tuberculosis. niscpr.res.in |

| 2,4-Disubstituted quinazoline analogues | Antibacterial | Modifications of the core structure led to compounds with remarkable anti(myco)bacterial activity against pathogenic bacteria, including drug-resistant strains. nih.gov |

| 2-(4-chlorophenyl)-3-substituted quinazolin-4(3H) ones | Antiviral and Cytotoxic | A specific derivative, 3-(2-hydroxybenzylideneamino)-2-(4-chlorophenyl)-quinazoline-4(3H)-one, was found to inhibit the replication of several herpes simplex and vaccinia viruses. researchgate.net |

The research landscape for this compound and its analogues is dynamic and continues to expand. The versatility of this compound as a synthetic building block ensures its continued relevance in the quest for novel therapeutic agents with improved biological activities. Future research is likely to focus on the synthesis of more complex derivatives and the exploration of their potential in a wider range of therapeutic areas.

Properties

Molecular Formula |

C14H8Cl2N2 |

|---|---|

Molecular Weight |

275.1 g/mol |

IUPAC Name |

2-chloro-4-(4-chlorophenyl)quinazoline |

InChI |

InChI=1S/C14H8Cl2N2/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)17-14(16)18-13/h1-8H |

InChI Key |

JCFXNEJIVDMGCA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)Cl)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 4 4 Chlorophenyl Quinazoline and Its Core Analogues

Conventional Synthetic Approaches

Conventional methods for the synthesis of 2-Chloro-4-(4-chlorophenyl)quinazoline and related compounds have traditionally relied on stepwise construction of the quinazoline (B50416) ring system, followed by functionalization. These approaches, while foundational, often involve multiple steps and sometimes harsh reaction conditions.

Stepwise Synthesis and Intermediate Derivations

The synthesis of the quinazoline core often begins with readily available starting materials like anthranilic acid or its derivatives. nih.gov A common strategy involves the acylation of anthranilic acid, followed by cyclization to form a quinazolinone intermediate. For instance, the reaction of anthranilic acid with an appropriate acylating agent can lead to a 2-substituted-4(3H)-quinazolinone. nih.gov This intermediate is a crucial branching point for further derivatization.

Another approach involves the use of 2-aminobenzonitrile, which can be treated with anilines in the presence of a Lewis acid like aluminum chloride to form 2-amino-N-arylbenzamidines. These amidines can then be cyclized to form the quinazoline ring. researchgate.net

Cyclization and Chlorination Strategies for Quinazoline Rings

The formation of the quinazoline ring is a critical step, and various cyclization methods have been developed. These can include thermal or acid-catalyzed cyclization of N-acylanthranilic acids or their corresponding amides. Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating for these cyclization reactions. frontiersin.orgrsc.org

Once the 4-quinazolinone core is established, the introduction of the chloro substituent at the 2-position and the conversion of the 4-oxo group to a chloro group are necessary. Chlorination of a 4(3H)-quinazolinone is a common transformation. Reagents like phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅), are frequently employed to convert the 4-oxo group into a 4-chloro substituent. acs.orgmdpi.com Similarly, if the 2-position is a hydroxyl group (from a 2,4-quinazolinedione precursor), it can also be chlorinated using these reagents. This chlorination step is pivotal in creating a reactive intermediate for subsequent substitution reactions. ekb.eg

| Starting Material | Reagents | Intermediate/Product | Reference |

| Anthranilic acid | Acyl chloride, then cyclization | 2-substituted-4(3H)-quinazolinone | nih.gov |

| 2-Aminobenzonitrile | Aniline, AlCl₃, then cyclization | 4-Arylaminoquinazoline | researchgate.net |

| 4(3H)-Quinazolinone | POCl₃, PCl₅ | 4-Chloroquinazoline | acs.orgmdpi.com |

Nucleophilic Substitution Reactions in Quinazoline Synthesis

Nucleophilic aromatic substitution (SNAr) is a cornerstone of quinazoline chemistry, particularly for the functionalization of dihaloquinazolines like 2,4-dichloroquinazoline (B46505). The chlorine atoms at the C2 and C4 positions of the quinazoline ring are susceptible to displacement by nucleophiles.

Crucially, the C4 position is generally more reactive towards nucleophilic attack than the C2 position. stackexchange.comnih.gov This regioselectivity is attributed to the electronic properties of the quinazoline ring system. nih.gov This differential reactivity allows for the sequential and controlled introduction of different substituents at these positions. For instance, treating 2,4-dichloroquinazoline with a nucleophile under mild conditions will preferentially lead to substitution at the C4 position, leaving the C2-chloro group intact. stackexchange.com A subsequent reaction under harsher conditions can then be used to substitute the C2-chloro group. stackexchange.com This principle is fundamental in the synthesis of specifically substituted quinazolines.

Transition Metal-Catalyzed Cross-Coupling Reactions in Quinazoline Synthesis

The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of complex aromatic and heteroaromatic compounds, including quinazoline derivatives. These methods offer a powerful and versatile toolkit for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Mediated Reactions (Sonogashira, Suzuki-Miyaura, Stille)

Palladium catalysts are extensively used in the synthesis and functionalization of quinazolines. nih.govbohrium.comresearchgate.net Several key palladium-catalyzed cross-coupling reactions are particularly relevant:

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (like a boronic acid or ester) with a halide or triflate. It is a widely used method for introducing aryl or heteroaryl substituents onto the quinazoline core. mdpi.com For instance, a chloroquinazoline can be coupled with an arylboronic acid to form an arylquinazoline.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. It is a valuable tool for introducing alkynyl moieties onto the quinazoline scaffold. nih.govmdpi.com The reaction is typically co-catalyzed by copper(I) iodide. mdpi.com

Stille Coupling: This reaction involves the coupling of an organostannane reagent with an organic halide or triflate. While effective, the toxicity of organotin compounds has led to a preference for other methods like the Suzuki-Miyaura coupling. nih.gov

These reactions can be applied to halogenated quinazolines to introduce a variety of substituents with high efficiency and functional group tolerance. mdpi.com

| Reaction | Coupling Partners | Catalyst System (Typical) | Reference |

| Suzuki-Miyaura | Haloquinazoline + Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | mdpi.com |

| Sonogashira | Haloquinazoline + Terminal alkyne | Pd catalyst, Cu(I) salt, Base | nih.govmdpi.com |

| Stille | Haloquinazoline + Organostannane | Pd catalyst | nih.gov |

Chemo- and Regioselectivity Considerations in Halogenated Quinazolines

When working with polyhalogenated quinazolines, such as 2,4-dichloroquinazoline, the chemo- and regioselectivity of cross-coupling reactions are of paramount importance. The ability to selectively functionalize one position over another is key to building molecular complexity in a controlled manner.

As with nucleophilic substitution, palladium-catalyzed cross-coupling reactions on 2,4-dichloroquinazolines generally show a preference for reaction at the more electrophilic C4 position. nih.gov This inherent selectivity can be exploited to achieve monosubstitution at C4. However, achieving selective coupling at the C2 position in the presence of a C4-halogen can be more challenging.

Strategies to control regioselectivity include:

Ligand Control: The choice of ligand on the palladium catalyst can significantly influence the regioselectivity of the reaction. Bulky or electron-rich ligands can alter the steric and electronic environment around the metal center, favoring reaction at one site over another. nih.gov

Temporary Deactivation: In some cases, a reactive site can be temporarily protected or deactivated to direct the reaction to another position. For example, the C4 position could be temporarily modified with a group that is later removed, allowing for selective functionalization at C2. nih.gov

Reaction Conditions: Careful control of reaction parameters such as temperature, solvent, and base can also influence the outcome of the reaction.

Theoretical studies, such as Density Functional Theory (DFT) calculations, have been employed to understand and predict the regioselectivity of these reactions by examining factors like bond dissociation energies and the electronic structure of the quinazoline ring. nih.govnih.gov

Emerging Synthetic Techniques

Recent advancements in organic synthesis have introduced novel catalytic systems and energy sources that facilitate the construction of complex heterocyclic frameworks like the quinazoline core. These methods are often characterized by milder reaction conditions, shorter reaction times, and enhanced yields.

N-Heterocyclic Carbene (NHC)-Catalyzed Transformations

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, including the synthesis of heterocyclic compounds. Their unique ability to induce umpolung (reactivity reversal) of aldehydes and other carbonyl compounds enables novel reaction pathways for the construction of the quinazoline nucleus. While direct NHC-catalyzed synthesis of this compound is not extensively documented, the application of NHCs in synthesizing the core quinazoline and quinazolinone structures provides a foundational basis for potential synthetic routes.

One such approach involves the NHC-catalyzed formal [4+2] benzannulation. In this strategy, an NHC catalyst can activate an enal to form a homoenolate equivalent, which then reacts with a suitable pyrimidine-2,4-dione derivative. This transformation proceeds through a cascade of reactions including a vinylogous Michael addition, aldol (B89426) reaction, and subsequent decarboxylation and oxidation to furnish the quinazoline-2,4-dione scaffold. acs.org The resulting dione (B5365651) could then be subjected to chlorination reactions to yield a dichloroquinazoline intermediate, followed by selective arylation.

Another relevant NHC-catalyzed method is the stereoselective cascade reaction between 2'-aminophenylenones and 2-bromoenals. This process constructs chiral functionalized tetrahydroquinolines, demonstrating the utility of NHCs in forming the core heterocyclic ring system through aza-Michael-Michael-lactonization sequences. nih.gov

Furthermore, NHCs have been implicated in the key cyclization step for the synthesis of 2-alkyamino-4-phenylquinazolines. In this method, the intramolecular cyclization of benzoyl arylguanidines is performed in an ionic liquid. The basic guanidine (B92328) deprotonates the imidazolium-based ionic liquid, generating an NHC in situ. This NHC is proposed to be involved in the formation of the electrophilic intermediate that leads to the Friedel-Crafts-type cyclization to form the quinazoline ring. acs.orgacs.org This highlights the potential of NHC-mediated reactions in the crucial ring-closing step.

Table 1: Examples of NHC-Catalyzed Reactions for Quinazoline and Analogue Synthesis

| Starting Materials | Catalyst/Conditions | Product Type | Key Transformation | Reference |

|---|---|---|---|---|

| Enals and Pyrimidine-2,4-diones | NHC, Oxidant | Quinazoline-2,4-diones | Formal [4+2] Benzannulation | acs.org |

| 2'-Aminophenylenones and 2-Bromoenals | Chiral NHC | Tetrahydroquinolines | Aza-Michael-Michael-Lactonization | nih.gov |

| Benzoyl Arylguanidines | [OMIm]Cl (NHC precursor) | 2-Alkylamino-4-phenylquinazolines | Intramolecular Cyclization | acs.org |

Microwave-Assisted Synthetic Protocols

Microwave irradiation has become a widely adopted technology in organic synthesis to accelerate reaction rates, improve yields, and often enable reactions that are inefficient under conventional heating. nih.gov The synthesis of quinazoline derivatives, including this compound, can be significantly enhanced through microwave-assisted protocols.

A key application of microwave assistance is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction is pivotal for introducing the 4-chlorophenyl group onto the C4 position of the quinazoline ring. A plausible synthetic route involves the preparation of a 2,4-dichloroquinazoline intermediate, followed by a regioselective Suzuki-Miyaura coupling with (4-chlorophenyl)boronic acid. Microwave irradiation can dramatically reduce the reaction time for this coupling from hours to minutes. mdpi.com

Research has demonstrated the successful application of microwave-promoted regioselective Suzuki-Miyaura reactions on 4,7-dichloroquinazoline (B1295908) substrates. nih.gov By carefully selecting the catalyst, base, and solvent system, the aryl group can be selectively introduced at the more reactive C4 position, leaving the C7 (or in a different substrate, the C2) chlorine atom untouched for potential further functionalization. The use of microwave heating in these protocols leads to high yields in significantly shortened reaction times. nih.govdurham.ac.uk For instance, the coupling of various arylboronic acids with dihalogenated pyrimidines, a related heterocyclic system, has been achieved in as little as 15 minutes under microwave irradiation with low catalyst loading. mdpi.com

Microwave-assisted synthesis is not limited to cross-coupling reactions. It has also been effectively used for the construction of the quinazoline ring itself. For example, the condensation of substituted methyl anthranilate with various isocyanates or isothiocyanates to form 2,4(1H,3H)-quinazolinediones or 2-thioxoquinazolinones can be efficiently carried out under microwave irradiation without a catalyst or base. nih.gov Similarly, multicomponent reactions to build triazoloquinazolinones and benzimidazoquinazolinones achieve nearly quantitative yields within minutes under microwave conditions, compared to hours or days of refluxing. beilstein-journals.org These quinazolinone cores can then serve as precursors for conversion to the desired 2-chloro-4-arylquinazoline.

Table 2: Microwave-Assisted Suzuki-Miyaura Coupling for Aryl Quinazoline Synthesis

| Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield | Time | Reference |

|---|---|---|---|---|---|---|

| 4,7-Dichloro-6-nitroquinazoline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, MW | 7-Chloro-4-(4-methoxyphenyl)-6-nitroquinazoline | 68% | - | nih.gov |

| 4,7-Dichloro-6-nitroquinazoline | 4-Chlorophenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, MW | 7-Chloro-4-(4-chlorophenyl)-6-nitroquinazoline | 63% | - | nih.gov |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, MW (100°C) | 2-Chloro-4-phenylpyrimidine | >95% | 15 min | mdpi.com |

| 4-Bromoanisole | Phenylboronic acid | Pd EnCat™, K₂CO₃, EtOH/H₂O, MW (120°C) | 4-Methoxybiphenyl | >98% | 10 min | durham.ac.uk |

Chemical Reactivity and Derivatization Strategies of 2 Chloro 4 4 Chlorophenyl Quinazoline

Reactivity Profile of Halogen Substituents on the Quinazoline (B50416) Core

The quinazoline nucleus, a bicyclic heteroaromatic system composed of fused benzene (B151609) and pyrimidine rings, exhibits a distinct electronic landscape that governs the reactivity of its substituents. Halogen atoms attached to the quinazoline core, particularly at the C-2 and C-4 positions, are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is attributed to the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring, which activates the attached carbons towards nucleophilic attack.

The general order of reactivity for halogens in SNAr reactions is typically F > Cl > Br > I. However, in the context of chloro-substituted quinazolines, the chlorine atoms serve as excellent leaving groups, facilitating a broad range of chemical transformations. The precise reactivity of a halogen substituent is further modulated by the electronic effects of other groups present on the quinazoline ring. Electron-donating groups can decrease the electrophilicity of the carbon centers, thus reducing the rate of nucleophilic substitution, while electron-withdrawing groups have the opposite effect.

Specific Reactivity of the Chlorine Atom at C-2 and C-4 Positions

A notable feature of 2,4-dichloroquinazoline (B46505) and its analogues, including 2-Chloro-4-(4-chlorophenyl)quinazoline, is the differential reactivity of the chlorine atoms at the C-2 and C-4 positions. The chlorine atom at the C-4 position is significantly more reactive towards nucleophiles than the chlorine atom at the C-2 position. researchgate.netnih.govresearchgate.netstackexchange.comdoaj.org This regioselectivity is a well-documented phenomenon and is rationalized by both electronic and steric factors.

From an electronic standpoint, computational studies, such as Density Functional Theory (DFT) calculations on 2,4-dichloroquinazoline, have shown that the carbon atom at the C-4 position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, rendering it more susceptible to nucleophilic attack. nih.govresearchgate.net This is consistent with the lower activation energy calculated for nucleophilic attack at the C-4 position. nih.govresearchgate.net The attack of a nucleophile at C-4 leads to the formation of a resonance-stabilized intermediate (a Meisenheimer complex), where the negative charge can be delocalized over the quinazoline ring system, including the nitrogen atoms.

This pronounced difference in reactivity allows for the selective functionalization of the C-4 position under mild reaction conditions, while the C-2 position remains unreacted. stackexchange.com More forcing conditions, such as higher temperatures, are typically required to induce nucleophilic substitution at the less reactive C-2 position. stackexchange.comnih.gov In the case of this compound, the C-4 position is occupied by the 4-chlorophenyl group, which is attached via a stable carbon-carbon bond and is not susceptible to nucleophilic displacement under typical SNAr conditions. Therefore, the primary site of reactivity for nucleophilic substitution on this molecule is the chlorine atom at the C-2 position.

Strategies for Functional Group Interconversion and Derivative Library Synthesis

The reactive nature of the C-2 chlorine atom in this compound provides a versatile handle for the introduction of a wide range of functional groups, enabling the synthesis of diverse libraries of derivatives. Key strategies for derivatization include nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The direct displacement of the C-2 chloride by various nucleophiles is a fundamental strategy for derivatization. A variety of nucleophiles, including amines, alcohols, and thiols, can be employed to generate a plethora of 2-substituted-4-(4-chlorophenyl)quinazolines.

For instance, the reaction with primary and secondary amines leads to the formation of 2-amino-4-(4-chlorophenyl)quinazoline derivatives. These reactions are often carried out in a suitable solvent, sometimes with the addition of a base to neutralize the HCl generated. The synthesis of 4-anilinoquinazolines, a class of compounds with significant biological activity, often proceeds through the nucleophilic substitution of a 4-chloroquinazoline precursor. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering a broader scope of derivatization than classical SNAr reactions. Several types of cross-coupling reactions can be envisaged for the functionalization of the C-2 position of this compound.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the C-2 chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This methodology allows for the introduction of various aryl, heteroaryl, or alkyl groups at the C-2 position. For example, the synthesis of 2-aryl-4-phenylquinazoline has been achieved via the Suzuki coupling of 2-chloro-4-phenylquinazoline with phenylboronic acid. chemicalbook.com

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the C-2 position and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. This strategy is valuable for the synthesis of 2-alkynyl-4-(4-chlorophenyl)quinazoline derivatives.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction provides an alternative and often more general method for the formation of C-N bonds compared to traditional nucleophilic substitution. It allows for the coupling of the C-2 chloride with a wide range of amines, including those that are less nucleophilic, under relatively mild conditions.

The strategic application of these synthetic methodologies allows for the systematic modification of the this compound scaffold, leading to the generation of extensive derivative libraries for screening in drug discovery and materials science research. researchgate.netresearchgate.netsemanticscholar.orgnih.govnih.gov

Data Tables

Table 1: Regioselectivity in Nucleophilic Substitution of Dihaloquinazolines

| Starting Material | Nucleophile | Position of Substitution | Product | Reference |

| 2,4-Dichloroquinazoline | Hydrazine (B178648) hydrate | C-4 | 2-Chloro-4-hydrazinylquinazoline | stackexchange.com |

| 2,4-Dichloroquinazoline | Primary/Secondary Amines | C-4 | 2-Chloro-4-aminoquinazolines | nih.gov |

Table 2: Examples of Derivatization Reactions on 2-Chloro-4-Arylquinazolines

| Starting Material | Reagent(s) | Reaction Type | Product | Reference |

| 2-Chloro-4-phenylquinazoline | Phenylboronic acid, Pd(PPh₃)₄, base | Suzuki Coupling | 2,4-Diphenylquinazoline | chemicalbook.com |

| 6-Bromo-4-chloro-2-phenylquinazoline | Substituted anilines, microwave | N-Arylation | 6-Bromo-2-phenyl-4-anilinoquinazolines | nih.gov |

In Vitro Biological Activities and Mechanistic Investigations of 2 Chloro 4 4 Chlorophenyl Quinazoline and Analogues

Antineoplastic Activity Research

The quinazoline (B50416) scaffold is a prominent heterocyclic structure found in various synthetic molecules with a wide range of biological activities. nih.gov Specifically, 2,4-disubstituted quinazoline derivatives, including analogues of 2-Chloro-4-(4-chlorophenyl)quinazoline, have been the focus of extensive research as potential antineoplastic agents. nih.govekb.egjapsonline.comresearchgate.net These compounds have been designed and synthesized to explore their therapeutic potential against various cancers, with studies indicating that the nature and position of substituents on the quinazoline ring significantly influence their pharmacological activity. nih.govmdpi.com

The anticancer potential of this compound analogues has been evaluated through in vitro assays against a panel of human cancer cell lines. These studies measure the compounds' ability to inhibit cancer cell growth (antiproliferative effects) and to kill cancer cells (cytotoxicity).

A number of studies have demonstrated the efficacy of 2,4-disubstituted quinazoline derivatives against various solid tumor cell lines. For instance, a novel series of 2-chloroquinazoline (B1345744) derivatives was evaluated for anti-proliferation activity against several cell lines, including A549 (lung) and HepG2 (hepatocellular carcinoma). nih.gov Within this series, compound 10b showed potent activity, with IC₅₀ values of 3.68 μM and 2.04 μM against A549 and HepG2 cells, respectively. nih.gov

Another study focused on quinazoline-chalcone analogues, where compound 14g displayed high antiproliferative activity against HCT-116 (colon cancer), LOX IMVI (melanoma), and MCF7 (breast cancer) cell lines, with GI₅₀ values ranging from 0.622 to 1.81 μM. nih.govrsc.org Further research on different analogues identified compound 5a as having significant anticancer activity against the human adenocarcinoma cell line HT-29 (colon), with an IC₅₀ of 5.33 μM/ml. japsonline.com Additionally, quinazoline derivatives bearing triazole-acetamides have been synthesized and tested; compound 8a was the most potent derivative against HCT-116 (colon), with an IC₅₀ value of 5.33 μM after 72 hours. nih.gov The cytotoxic effects of various analogues have also been confirmed against breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. researchgate.netnih.gov

| Compound | Cancer Type | Cell Line | Activity Metric | Value (μM) | Source |

|---|---|---|---|---|---|

| 10b | Lung | A549 | IC₅₀ | 3.68 | nih.gov |

| 10b | Hepatocellular Carcinoma | HepG2 | IC₅₀ | 2.04 | nih.gov |

| 14g | Colon | HCT-116 | GI₅₀ | 0.622 - 1.81 | nih.govrsc.org |

| 14g | Melanoma | LOX IMVI | GI₅₀ | 0.622 - 1.81 | nih.govrsc.org |

| 14g | Breast | MCF7 | GI₅₀ | 0.622 - 1.81 | nih.govrsc.org |

| 5a | Colon (Adenocarcinoma) | HT-29 | IC₅₀ | 5.33 | japsonline.com |

| 8a | Colon | HCT-116 | IC₅₀ (72h) | 5.33 | nih.gov |

In addition to solid tumors, analogues of this compound have shown significant activity against hematological malignancies. The quinazoline-chalcone analogue 14g demonstrated strong growth inhibitory activity against the K-562 and RPMI-8226 leukemia cell lines, with GI₅₀ values between 0.622 and 1.81 μM. nih.govrsc.org Other studies have evaluated quinazoline derivatives against human promyelocytic leukemia (HL-60) cells. researchgate.net Specifically, certain quinoline-based analogues, which share structural similarities, showed potent antiproliferative effects at submicromolar levels against both U937 and HL60 leukemia cell lines. mdpi.com For example, compound 2a exhibited IC₅₀ values of 0.7 µM in U937 cells and 0.2 µM in HL60 cells. mdpi.com

| Compound | Cancer Type | Cell Line | Activity Metric | Value (μM) | Source |

|---|---|---|---|---|---|

| 14g | Leukemia | K-562 | GI₅₀ | 0.622 - 1.81 | nih.govrsc.org |

| 14g | Leukemia | RPMI-8226 | GI₅₀ | 0.622 - 1.81 | nih.govrsc.org |

| 2a | Leukemia | U937 | IC₅₀ | 0.7 | mdpi.com |

| 2a | Leukemia | HL60 | IC₅₀ | 0.2 | mdpi.com |

Understanding the molecular mechanisms by which these compounds exert their anticancer effects is crucial for their development as therapeutic agents. Research has primarily focused on their ability to inhibit key enzymes involved in cancer cell signaling pathways.

Quinazoline derivatives are widely recognized for their ability to inhibit a diverse range of receptor tyrosine kinases (RTKs). researchgate.net RTKs are critical proteins on the cell surface that, when activated, trigger signaling cascades promoting cell growth, proliferation, and survival. Their dysregulation is a common driver in many cancers.

The Epidermal Growth Factor Receptor (EGFR) is one of the most widely studied RTK targets for quinazoline-based compounds. researchgate.netnih.gov The quinazoline core has proven to be a favorable scaffold for developing potent EGFR inhibitors that act by competing with ATP for binding at the catalytic domain of the kinase. researchgate.netnih.gov Several approved anticancer drugs, such as gefitinib (B1684475) and erlotinib, are quinazoline-based EGFR inhibitors. nih.govnih.gov

Research into analogues of this compound has confirmed their activity as EGFR inhibitors. A series of 2,4-disubstituted quinazolines were designed and evaluated, with compounds 6 and 8c showing good EGFR inhibition activity, with IC₅₀ values of 0.201 and 0.405 µM, respectively. ekb.eg These values are comparable to the reference inhibitor lapatinib (B449) (IC₅₀ of 0.115 µM). ekb.eg Further studies have shown that certain 2-chloroquinazoline derivatives not only exhibit antiproliferative activity against EGFR-overexpressing cells but also inhibit the EGFR enzyme directly. nih.gov Molecular docking and binding studies have supported these findings, indicating that these compounds can display strong binding affinities to the EGFR receptor, which is a likely mechanism for their observed anticancer activity. ekb.egrsc.org

| Compound | Target | Activity Metric | Value (μM) | Source |

|---|---|---|---|---|

| 6 | EGFR | IC₅₀ | 0.201 | ekb.eg |

| 8c | EGFR | IC₅₀ | 0.405 | ekb.eg |

| Lapatinib (Reference) | EGFR | IC₅₀ | 0.115 | ekb.eg |

Elucidation of Molecular Mechanisms of Action

Receptor Tyrosine Kinase (RTK) Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical receptor tyrosine kinase involved in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.gov The inhibition of VEGFR-2 is a key strategy in cancer therapy. nih.gov Quinazoline derivatives have been identified as potent inhibitors of VEGFR-2. nih.gov

Research has shown that the 4-anilinoquinazoline (B1210976) scaffold is a viable basis for the development of tyrosine kinase inhibitors (TKIs), with some compounds like vandetanib (B581) inhibiting both EGFR and VEGFR-2. nih.gov Various modifications of the quinazoline core have led to the development of potent VEGFR-2 inhibitors. For instance, a series of new N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide derivatives were synthesized and evaluated for their VEGFR-2 inhibitory activity. nih.gov Compound SQ2 from this series demonstrated a significant VEGFR-2 kinase inhibition with an IC50 value of 0.014 μM. nih.gov

Similarly, novel bis( nih.govnih.govmdpi.comtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives have been developed as potent VEGFR-2 inhibitors. nih.gov Within this series, compound 23j emerged as the most potent, with an IC50 value of 3.7 nM, comparable to the standard drug sorafenib. nih.gov Another study on 2-thioxobenzo[g]quinazoline derivatives found that compounds 13 and 15 exhibited IC50 values of 46.6 ± 2.8 nM and 44.4 ± 2.6 nM, respectively, against VEGFR-2. mdpi.com

The structure-activity relationship suggests that substitutions on the quinazoline ring system are crucial for activity. For example, in a series of quinolinone derivatives, the presence of a 4-chlorophenyl ring resulted in the most potent VEGFR-2 inhibitory activity. nih.gov

| Compound Series | Lead Compound | IC50 Value (VEGFR-2) | Reference |

|---|---|---|---|

| N-phenyl cyclopropane-1,1-dicarboxamide quinazolines | SQ2 | 0.014 µM | nih.gov |

| bis( nih.govnih.govmdpi.comtriazolo)[4,3-a:3',4'-c]quinoxalines | 23j | 3.7 nM | nih.gov |

| 2-thioxobenzo[g]quinazolines | Compound 13 | 46.6 ± 2.8 nM | mdpi.com |

| 2-thioxobenzo[g]quinazolines | Compound 15 | 44.4 ± 2.6 nM | mdpi.com |

p21-Activated Kinase 4 (PAK4) Inhibition

p21-Activated Kinase 4 (PAK4) is a serine/threonine kinase that plays a significant role in various cellular processes, including cell proliferation, survival, and motility, making it a promising target for cancer therapy. benthamdirect.com Several novel series of quinazoline derivatives have been developed as potent PAK4 inhibitors.

A study focused on 4-(3-1H-indazolyl)amino quinazoline derivatives identified compounds 27e, 27g, 27i, and 27j as having potent inhibitory activity against PAK4, with IC50 values of 10, 13, 11, and 9 nM, respectively. nih.gov Compound 27e also showed the strongest antiproliferative activity against A549 lung cancer cells with an IC50 of 0.61 μM. nih.gov Further investigation revealed that its mechanism involves inducing apoptosis and arresting the cell cycle. nih.gov

Another series of 7H-pyrrolo[2,3-d]pyrimidine derivatives were developed as PAK4 inhibitors, where compounds 5n and 5o showed high enzymatic inhibitory activities with IC50 values of 2.7 and 20.2 nM, respectively. researchgate.net Computational studies, including 3D-QSAR and molecular docking, have elucidated the structural basis for the interaction between quinazoline inhibitors and PAK4, highlighting the importance of hydrogen bonds and hydrophobic interactions, particularly with the amino acid Leu398. benthamdirect.com

| Compound Series | Lead Compound | IC50 Value (PAK4) | Reference |

|---|---|---|---|

| 4-(3-1H-indazolyl)amino quinazolines | 27e | 10 nM | nih.gov |

| 4-(3-1H-indazolyl)amino quinazolines | 27j | 9 nM | nih.gov |

| 7H-pyrrolo[2,3-d]pyrimidine derivatives | 5n | 2.7 nM | researchgate.net |

| 7H-pyrrolo[2,3-d]pyrimidine derivatives | 5o | 20.2 nM | researchgate.net |

Signaling Pathway Modulation and Cell Fate Control

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. nih.gov Quinazoline derivatives have been shown to induce apoptosis through various signaling pathways. nih.govnih.gov A key mechanism involves the activation of caspases, a family of protease enzymes that execute the apoptotic process. jofamericanscience.org

One notable analogue, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (MPI-0441138) , was identified as a highly active inducer of apoptosis, with an EC50 for caspase activation of 2 nM in T47D breast cancer cells. nih.govresearchgate.net The induction of apoptosis by quinazoline derivatives often involves the intrinsic, or mitochondrial, pathway. frontiersin.org This is characterized by changes in the expression of the Bcl-2 family of proteins. frontiersin.org For example, a novel quinazoline derivative, compound 18 , was found to induce apoptosis in MGC-803 gastric cancer cells by decreasing the expression of anti-apoptotic proteins Bcl-2 and Mcl-1, while up-regulating the expression of the pro-apoptotic protein Bax and cleaved PARP. mdpi.com

Similarly, the inhibition of VEGFR-2 by quinazoline derivatives has been linked to the induction of apoptosis. nih.govbohrium.com Compound 6b , a chloro and/or bromo quinazoline derivative, was shown to induce apoptosis by increasing BAX and caspase-3 expression while decreasing Bcl-2 expression. bohrium.com These findings indicate that quinazoline compounds can trigger programmed cell death by modulating the delicate balance of pro- and anti-apoptotic proteins. frontiersin.orgmdpi.combohrium.com

Cell Cycle Progression Arrest

The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer. frontiersin.org Quinazoline derivatives have been demonstrated to interfere with this process, causing cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation. mdpi.comnih.gov

A common finding is the arrest of cells in the G2/M phase of the cell cycle. mdpi.combohrium.commdpi.comrsc.org One study showed that a novel quinazoline derivative, compound 18 , induced G2/M arrest in MGC-803 cells. mdpi.com Another derivative, 6b , which targets VEGFR-2, also caused an accumulation of cells in the G2/M phase. bohrium.com The chalcone (B49325) derivative 1C was also found to induce G2/M arrest in ovarian cancer cells. mdpi.com

In addition to G2/M arrest, some quinazoline analogues can halt cell cycle progression at other checkpoints. A series of 4-(3-1H-indazolyl)amino quinazoline derivatives, which act as PAK4 inhibitors, were found to block the cell cycle at the G0/G1 phase. nih.gov Certain quinazolinone-based compounds have been shown to cause cell cycle cessation at both the S and G2/M phases. nih.gov This ability to halt the cell cycle at different stages underscores the diverse mechanisms through which these compounds exert their antiproliferative effects. nih.govbohrium.comnih.gov

Microtubule Dynamics and Tubulin Polymerization Inhibition

Microtubules are dynamic protein polymers that are essential components of the cytoskeleton and the mitotic spindle, playing a critical role in cell division. mdpi.com Disruption of microtubule dynamics is a validated anticancer strategy. mdpi.com Several quinazoline derivatives have been identified as potent inhibitors of tubulin polymerization, effectively acting as microtubule-destabilizing agents. nih.govmdpi.com

These compounds often target the colchicine (B1669291) binding site on tubulin. nih.govnih.gov For example, 4-biarylaminoquinazoline analogues were found to inhibit tubulin polymerization by binding to this site. nih.gov Similarly, a series of quinazoline-4-tetrahydroquinoline analogues were developed as novel tubulin polymerization inhibitors that also target the colchicine site. nih.gov One compound from this series, 4a4 , demonstrated potent antiproliferative activities with IC50 values in the nanomolar range. nih.gov

The compound 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine was also shown to inhibit tubulin polymerization, contributing to its apoptosis-inducing activity. nih.gov Furthermore, some quinazoline-based compounds can act as tubulin polymerization promoters, arresting cells in the G2/M phase and inducing mitochondria-mediated apoptosis. rsc.org This dual capability to either inhibit or promote polymerization highlights the chemical versatility of the quinazoline scaffold in modulating microtubule dynamics.

| Compound Series | Lead Compound | IC50 Value (Tubulin Polymerization) | Reference |

|---|---|---|---|

| Quinazolinone-Amino Acid Hybrids | Compound E | 6.24 µM | mdpi.com |

| Quinazolin-4-tetrahydroquinolines | 4a4 | 0.4 to 2.7 nM (Antiproliferative IC50) | nih.gov |

| 4-Biarylaminoquinazolines | Compounds 1, 5 | Comparable to Combretastatin A-4 | nih.gov |

Gene Expression Regulation (e.g., c-Myc)

The c-Myc oncogene is a master regulator that controls numerous genes involved in cell proliferation, growth, and metabolism. nih.gov Its overexpression is a common feature in many human cancers. nih.gov Consequently, strategies to downregulate c-Myc expression are of significant therapeutic interest.

Ribosomal Biogenesis Interference

The interference with ribosomal biogenesis represents a key target in the development of novel therapeutic agents. While the direct action of this compound on ribosomal biogenesis has not been extensively detailed, studies on structurally related quinazolinone derivatives have established a precedent for this mechanism. For instance, the acridine-like quinazolinone derivative BMH-21 has been shown to inhibit the transcription of ribosomal RNA (rRNA) by impairing the elongation process mediated by RNA Polymerase I (Pol I). nih.gov This action leads to the proteasomal degradation of the POLR1A subunit, effectively disrupting ribosome production. nih.gov Although this specific mechanism has not been elucidated for this compound, the activity of BMH-21 suggests that the quinazoline scaffold is capable of interacting with this fundamental cellular process.

Antimicrobial Research

Quinazoline derivatives have been widely investigated for their potential to combat microbial infections, showing efficacy against a broad range of bacterial and fungal pathogens. nih.gov

Antibacterial Spectrum and Efficacy

The quinazoline core is a versatile scaffold for developing new antibacterial agents, with activity reported against both Gram-positive and Gram-negative bacteria. tsijournals.comrphsonline.com The substitution patterns on the quinazoline and phenyl rings, particularly the inclusion of halogen atoms, play a crucial role in modulating antibacterial potency. nih.gov

Research has shown that N²,N⁴-disubstituted quinazoline-2,4-diamines are effective against multidrug-resistant strains of Acinetobacter baumannii, a challenging Gram-negative pathogen. nih.gov Certain analogues with halide substituents exhibit potent, bactericidal activity with Minimum Inhibitory Concentrations (MICs) as low as 0.5 μM. nih.gov These compounds are also effective against biofilms, a critical factor in persistent infections. nih.gov The primary mechanism of action for this class of quinazolines is often the inhibition of dihydrofolate reductase (DHFR), a key enzyme in bacterial folic acid synthesis. nih.gov

Further studies on quinazolone pyridiniums demonstrated broad-spectrum activity against a panel of bacteria, with one of the most active compounds, 19a, showing strong inhibition against Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli with MICs of 0.5 μg/mL. mdpi.com This indicates an eight-fold greater potency than the reference drug norfloxacin. mdpi.com The presence of a chlorine atom at the C-7 position of the quinazolone, however, was found to be unfavorable for bioactivity in this particular series. mdpi.com

Table 1: Antibacterial Activity of Selected Quinazoline Analogues

| Compound Class | Test Organism | MIC | Reference |

|---|---|---|---|

| N²,N⁴-disubstituted quinazoline-2,4-diamines | Acinetobacter baumannii (multidrug-resistant) | As low as 0.5 μM | nih.gov |

| Quinazolone Pyridinium (Compound 19a) | Staphylococcus aureus (MRSA) | 0.5 μg/mL | mdpi.com |

| Quinazolone Pyridinium (Compound 19a) | Escherichia coli | 0.5 μg/mL | mdpi.com |

| 2,5-disubstituted-4-thiazolidinones with 4-chlorophenyl imino group | Bacillus subtilis | - | researchgate.net |

| 2,5-disubstituted-4-thiazolidinones with 4-chlorophenyl imino group | Staphylococcus aureus | - | researchgate.net |

| Quinazolin-2,4-dione hybrids | Escherichia coli | 2.5 - 10 μg/ml | rsc.org |

| Quinazolin-2,4-dione hybrids | Pseudomonas aeruginosa | 2.5 - 10 μg/ml | rsc.org |

Antifungal Efficacy

Analogues of this compound have also demonstrated significant antifungal properties. nih.govmdpi.com Studies have evaluated these compounds against a variety of fungal species, including human and plant pathogens like Candida albicans, Aspergillus niger, and Rhizoctonia solani. tsijournals.commdpi.com

The structural features of the quinazoline derivative, including the nature and position of substituents, are critical determinants of antifungal activity. For example, in one study, quinazolinone compounds containing a chlorine atom showed a more pronounced inhibitory effect against the plant pathogen Rhizoctonia solani AG1. mdpi.com Another study identified a hybrid benzothiazolyl-triazole compound, 5-(benzothiazol-2-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, which exhibited potent activity against Candida albicans with a MIC value of 0.39 μg/mL. ekb.eg Research into 2-substituted-4-amino-quinazolines also yielded compounds with broad-spectrum antifungal activities, with MIC values ranging from 4-32 μg/mL against several invasive fungi. nih.gov

Table 2: Antifungal Activity of Selected Quinazoline and Related Analogues

| Compound Class/Derivative | Test Organism | Efficacy (MIC or Inhibition) | Reference |

|---|---|---|---|

| Pyrazol-quinazolinone with chlorine | Rhizoctonia solani AG1 | Good inhibitory effect | mdpi.com |

| 5-(benzothiazol-2-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Candida albicans | 0.39 μg/mL | ekb.eg |

| 2-Substituted-4-amino-quinazolines | Invasive Fungi | 4-32 μg/mL | nih.gov |

| Quinazoline derivatives | Aspergillus niger | Active | tsijournals.com |

| N-(4-(4-bromo-2-nitrophenylamino)quinazolin-6-yl)acetamide | Fusarium moniliforme | High activity | rphsonline.commdpi.com |

| 1,2,4-Triazole containing quinazolin derivatives | Aspergillus fumigatus | 0.98–1.95 μg/mL | nih.gov |

Antiparasitic and Other Pharmacological Investigations

Beyond antimicrobial applications, the 2-arylquinazoline scaffold is a promising platform for designing agents against parasitic diseases and inflammatory conditions.

Antitrypanosomal Activity and Nitric Oxide (NO) Release Mechanisms

Quinazoline derivatives have emerged as potent agents against trypanosomatid parasites, the causative agents of diseases like Chagas disease and leishmaniasis. nih.govnih.govlboro.ac.uk The 2-arylquinazoline structure, particularly with electron-deficient aryl groups like 4-chlorophenyl, often leads to the most active compounds. nih.gov

The mechanism of action for these compounds can be multifaceted. One significant strategy involves the targeted release of nitric oxide (NO), a molecule known to be highly toxic to trypanosomatids. nih.govacs.orgnih.gov Research on 2-arylquinazolin-4-hydrazines, derived from the 2-arylquinazolin-4(3H)-one scaffold, demonstrated that the hydrazine (B178648) moiety can undergo in situ oxidation to release NO, thereby enhancing antiparasitic activity. nih.govnih.gov In a control experiment, the parent compound 2-(4-chlorophenyl)quinazolin-4(3H)-one did not generate NO, indicating that the NO-donor capacity is dependent on the specific functionalization at the 4-position of the quinazoline ring. acs.orgnih.gov

In addition to NO release, other mechanisms are at play. The 2-arylquinazoline core can act as an antifolate agent by interfering with the parasite's folate metabolism. nih.govnih.gov Furthermore, a distinct series of quinazoline compounds was found to target the ATP-binding pocket of lysyl-tRNA synthetase 1 (KRS1) in Trypanosoma cruzi, identifying a different druggable target for Chagas disease. nih.govlboro.ac.uk

Anti-inflammatory Potential

The quinazoline nucleus is a well-established scaffold in the development of anti-inflammatory agents. mdpi.comfabad.org.tr Derivatives have been shown to act through various mechanisms, including the inhibition of key enzymes and mediators in the inflammatory cascade. nih.govnottingham.ac.ukresearchgate.net

Studies have specifically highlighted the beneficial role of a 4-chlorophenyl substituent. In one series of quinazolinone analogs, compounds substituted with a p-chlorophenyl group demonstrated better anti-inflammatory activity than those with an unsubstituted phenyl group. nih.gov A novel class of 3-(4-chlorophenyl)-2-(substituted)quinazolin-4(3H)-one derivatives was found to inhibit cyclooxygenase (COX) enzymes, with some compounds showing selectivity for COX-2 over COX-1. nottingham.ac.ukresearchgate.net These compounds also effectively inhibited the production of the proinflammatory cytokine Interleukin-6 (IL-6). nottingham.ac.ukresearchgate.net

The broader anti-inflammatory mechanism of quinazolinone derivatives involves the downregulation of multiple proinflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), IL-1β, and IL-6, as well as mediators like inducible nitric oxide synthase (iNOS) and COX-2. nih.gov This activity is often linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov

Antiviral Applications

While direct antiviral studies on this compound are not extensively documented in publicly available research, the broader class of quinazoline and quinazolinone derivatives has been the subject of significant investigation for potential antiviral therapies. These studies reveal that the quinazoline scaffold is a promising framework for the development of agents active against a range of viral pathogens. Research into analogues of this compound provides valuable insights into the potential antiviral profile of this chemical family.

Activity Against Herpesviruses and Poxviruses

Derivatives of 2-(4-chlorophenyl)-3-substituted quinazolin-4(3H)-ones, which are structurally related to this compound, have demonstrated notable antiviral activity, particularly against herpesviruses and poxviruses. In one study, a series of these compounds was synthesized and evaluated for their ability to inhibit the replication of several human pathogenic viruses.

One of the most potent compounds identified was 3-(2-hydroxybenzylideneamino)-2-(4-chlorophenyl)-quinazoline-4(3H)-one. This compound exhibited significant inhibitory effects against Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), and Vaccinia Virus (VV). researchgate.netresearchgate.net The selectivity index (SI), a ratio of the cytotoxic concentration to the effective antiviral concentration, is a key indicator of a compound's potential as a therapeutic agent. For this particular analogue, the selectivity indexes were noteworthy, indicating a favorable profile of antiviral activity at concentrations below those that cause harm to host cells. researchgate.netresearchgate.net

The study also investigated the activity of this compound against an acyclovir-resistant strain of HSV-1 (TK- KOS ACVr), finding it to be effective, which suggests a different mechanism of action than the commonly used antiviral drug. researchgate.net The antiviral activities of this promising analogue are summarized in the table below.

| Virus | Cell Culture | Selectivity Index (SI) |

| Herpes Simplex Virus-1 (KOS) | Hel | 125 |

| Herpes Simplex Virus-2 (G) | Hel | 125 |

| Vaccinia Virus | Hel | 250 |

| Herpes Simplex Virus-1 TK- KOS ACVr | Hel | 125 |

Data sourced from studies on 2-(4-chlorophenyl)-3-substituted quinazolin-4(3H)-one analogues. researchgate.netresearchgate.net

Activity Against Influenza Viruses

The same study that identified the potent anti-herpesvirus activity of a 2-(4-chlorophenyl)-3-substituted quinazolin-4(3H)-one analogue also screened the synthesized compounds against influenza viruses. However, the majority of the tested compounds in this series showed weak to no activity against Influenza A H1N1 subtype, Influenza A H3N2 subtype, and Influenza B. researchgate.net

In contrast, other research focusing on different series of 2,4-disubstituted quinazoline derivatives has reported promising results against influenza A virus. sci-hub.senih.gov For instance, certain compounds with various amide moieties were designed and synthesized, exhibiting potent in vitro activity against the influenza A/WSN/33 virus (H1N1). sci-hub.senih.gov These findings suggest that the antiviral spectrum of quinazoline derivatives is highly dependent on the specific substitution patterns at the 2 and 4 positions of the quinazoline core.

Activity Against Other Viruses

The antiviral potential of the quinazoline scaffold extends to other viral families. For example, certain 2,3,6-trisubstituted quinazolinone compounds have been identified as novel and potent inhibitors of Zika virus (ZIKV) and Dengue virus (DENV) replication. nih.gov Phenotypic screening of a compound library led to the discovery of these compounds, which exhibited broad and potent activities against both ZIKV and DENV with low cytotoxicity to mammalian cells. nih.gov

Furthermore, some 2-aryl-1-(substituted 4-quinazolinyl)-1,4-dihydro-5-oxo-5H-1,3,4-benzotriazepine derivatives, which incorporate a quinazoline moiety, have shown moderate anti-HIV-1 potency. nih.gov This indicates that the quinazoline core can be a valuable component in the design of inhibitors for a variety of viral targets.

Structure Activity Relationship Sar Studies of 2 Chloro 4 4 Chlorophenyl Quinazoline Derivatives

Impact of Substituents on Biological Potency and Selectivity (e.g., Positions 2, 4, 6, 7, 8)

The biological activity of quinazoline (B50416) derivatives is highly dependent on the substitution pattern around the core structure. Modifications at various positions can lead to significant changes in potency and selectivity.

Position 2: The substituent at the C2 position of the quinazoline ring plays a critical role in modulating biological activity. For instance, the presence of a 2-chlorophenyl moiety at this position has been found to influence the negative allosteric modulator (NAM) activity at the mGlu7 receptor. nih.gov In some series, a trifluoromethyl moiety at the 2-position of a connected phenyl ring has been associated with anti-inflammatory activity. researchgate.net The introduction of methyl or thiol groups at this position can also be essential for antimicrobial activities. Furthermore, the C2 chlorine atom acts as a strong electron-withdrawing group, which can activate this position for nucleophilic displacement, facilitating interactions with biological targets. evitachem.com

Position 4: Substitutions at the C4 position are also critical for activity. The introduction of an amino group or substituted amines at this position can enhance anticancer and antimicrobial properties. nih.gov For example, 4-anilinoquinazolines are known for their potent and selective inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov A decylamine (B41302) group at C4 has been shown to be beneficial for antimicrobial activity. nih.gov

Positions 6, 7, and 8: Modifications at these positions on the quinazoline ring also significantly impact biological activity.

An iodo-group at the C6 position has been found to be detrimental to antimicrobial activity in some 2,4,6-trisubstituted quinazolines. nih.gov Conversely, the presence of halogens or electron-rich groups at the 6-position can promote anticancer and antimicrobial activities. nih.gov A chloro group at the C6 position can lead to van der Waals interactions with specific amino acid residues in the ATP-binding pocket of kinases like p21-activated kinase 4 (PAK4), enhancing potency and selectivity. acs.org

At the C7 position, the introduction of a piperazine (B1678402) ring has been shown to result in more potent inhibitory activities toward both TNF-alpha production and T cell proliferation in a series of 4-chlorophenethylaminoquinazoline derivatives. documentsdelivered.com

The following table summarizes the influence of substituents at different positions on the biological activity of quinazoline derivatives:

Role of the 4-(4-chlorophenyl) Substituent in Modulating Activity

In a series of 3-(4-chlorophenyl)-2-(substituted)quinazolin-4(3H)-one derivatives, the presence of the 4-chlorophenyl group was integral to their anti-inflammatory and COX-2 inhibitory activities. researchgate.net The chlorinated phenyl groups can contribute to the stability and reactivity of the compound, which are important for medicinal chemistry applications. chemimpex.com For antimicrobial activity, compounds with a chloro-substituted benzene (B151609) ring have demonstrated higher potency. nih.gov

The specific placement of the chloro group on the phenyl ring is also crucial. In the context of 2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives, this substitution pattern was a key element in the design of compounds with antimicrobial properties. researchgate.net

Effects of Halogenation Patterns on the Quinazoline Ring

Halogenation of the quinazoline ring is a common strategy to modulate the physicochemical properties and biological activity of the resulting derivatives. The position and nature of the halogen substituent can have profound effects.

Identification of Key Pharmacophoric Features for Target Interaction

Pharmacophore modeling helps to identify the essential structural features of a molecule required for its biological activity. For quinazoline derivatives, several key pharmacophoric features have been identified.

A general pharmacophore for many biologically active quinazolines includes a hydrogen bond acceptor (the N1 and/or N3 atoms of the quinazoline ring), a hydrophobic aromatic region (the fused benzene ring), and various substituent points that can be modified to achieve target selectivity. nih.gov

For anticancer activity, particularly as kinase inhibitors, the quinazoline scaffold often serves as a scaffold that mimics the adenine (B156593) region of ATP, binding to the hinge region of the kinase domain. nih.gov The substituents at positions 2 and 4 are crucial for establishing specific interactions with the enzyme's active site. For example, in the case of certain antitumor compounds, the trimethoxyphenyl ring was found to occupy a position near the cofactor-binding site in the target enzyme complex, forming close intermolecular contacts.

The following table lists the compounds mentioned in this article.

Computational and Theoretical Approaches in 2 Chloro 4 4 Chlorophenyl Quinazoline Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of "2-Chloro-4-(4-chlorophenyl)quinazoline," docking simulations are pivotal in elucidating how this compound and its analogues fit into the binding sites of various biological macromolecules.

Molecular docking studies have been instrumental in identifying the predictive binding modes of quinazoline (B50416) derivatives with several key oncological targets.

EGFR and VEGFR-2: The 2-chloro-4-anilinoquinazoline scaffold, to which "this compound" belongs, is recognized as a potent dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). mdpi.comnih.gov Docking simulations place the quinazoline core within the ATP-binding pocket of these kinases. A critical interaction observed for VEGFR-2 is a hydrogen bond between the N1 atom of the quinazoline ring and the hinge region residue, Cys919. frontiersin.org For both EGFR and VEGFR-2, the anilino moiety at the C4 position is crucial, with specific substitutions playing a key role in interacting with conserved glutamate and aspartate residues within the active sites. mdpi.com

DNA: Certain derivatives of the 2-chloro-4-anilinoquinazoline framework have been shown to interact with DNA. nih.gov Docking studies suggest that these compounds can bind to DNA through mechanisms such as intercalation between base pairs or by fitting into the minor groove of the DNA helix. nih.gov

PAK4: While specific docking studies for "this compound" against p21-activated kinase 4 (PAK4) are not extensively documented, other quinazoline-based compounds have been successfully modeled as PAK4 inhibitors. These studies utilize the known crystal structure of the PAK4 kinase domain to predict binding conformations and guide the design of more selective inhibitors.

Tubulin: Tubulin is another important anticancer target. Although specific studies on the interaction of "this compound" with tubulin are limited, molecular docking is a common method used to predict how small molecules might bind to various sites on the tubulin protein, such as the colchicine (B1669291) or vinblastine binding sites, thereby disrupting microtubule dynamics.

A key output of molecular docking simulations is the binding affinity score, which estimates the strength of the interaction between the ligand and its target. These scores, often expressed in units like kcal/mol, allow researchers to rank different compounds based on their predicted potency. nih.gov A lower binding energy value typically indicates a more stable and favorable interaction. This scoring is essential for virtual screening campaigns, where large libraries of compounds are computationally evaluated to identify the most promising candidates for further experimental testing.

The table below illustrates representative binding affinity scores for a series of hypothetical quinazoline derivatives against different kinase targets, demonstrating how this data is used for ranking.

| Compound ID | Target Enzyme | Binding Affinity (kcal/mol) | Predicted Key Interactions |

| Derivative A | EGFR | -9.8 | H-bond with Met793 |

| Derivative B | EGFR | -9.2 | Hydrophobic interactions |

| Derivative A | VEGFR-2 | -10.5 | H-bond with Cys919, Asp1046 |

| Derivative B | VEGFR-2 | -8.7 | H-bond with Cys919 |

Molecular Dynamics (MD) Simulations for System Stability

While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view. By simulating the movements of atoms and molecules over time, MD can assess the stability of a ligand-protein complex in a more realistic, solvated environment.

For quinazoline-based inhibitors, MD simulations are used to validate the binding poses predicted by docking. acs.org The simulation tracks the conformational changes of both the ligand and the protein, ensuring that the key interactions observed in the static dock are maintained over a period of nanoseconds. A primary metric for stability is the root-mean-square deviation (RMSD) of the complex. A low and stable RMSD value over the course of the simulation suggests that the ligand remains securely bound in the active site and that the initial docking pose is reliable. These simulations provide critical insights into the dynamic behavior and stability of the ligand-receptor complex.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. These methods provide a detailed understanding of the electron distribution, orbital energies, and reactivity of "this compound".

DFT calculations are used to determine the electronic structure of the molecule. A key component of this is Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which the molecule is most likely to donate electrons, reflecting its nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides information about the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive. This analysis helps in understanding the molecule's potential to participate in charge-transfer interactions with its biological targets.

The following table presents typical data obtained from an FMO analysis.

| Parameter | Energy (eV) | Implication |

| HOMO Energy | -6.52 | Electron-donating capability |

| LUMO Energy | -1.89 | Electron-accepting capability |

| HOMO-LUMO Gap | 4.63 | Chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule, providing crucial insights into its chemical reactivity. researchgate.netnih.gov The MEP surface map illustrates the electrostatic potential on the molecule's surface, where different colors represent varying potential values. This map is instrumental in predicting how a molecule will interact with other chemical species, particularly in identifying regions susceptible to electrophilic and nucleophilic attack. nih.gov

The MEP is calculated based on the molecule's total electron density and serves as a reliable guide to its interactive behavior. researchgate.netmdpi.com Regions with a negative electrostatic potential (typically colored red or yellow) are electron-rich and are prone to electrophilic attack. These areas often correspond to the presence of lone pairs on electronegative atoms. nih.gov Conversely, regions with a positive electrostatic potential (colored blue) are electron-poor, indicating a relative absence of electrons, and are thus favorable sites for nucleophilic attack. nih.gov Green areas on the MEP map denote regions of neutral or near-zero potential. nih.gov

For the compound this compound, a theoretical MEP surface analysis would reveal distinct reactive zones. The nitrogen atoms within the quinazoline ring, due to their lone pairs of electrons, are expected to be centers of high electron density, creating strong negative potential regions. Similarly, the chlorine atom at the C2 position would also contribute to a negative potential area. These electron-rich zones represent the most probable sites for interaction with electrophiles or for forming hydrogen bonds.

In contrast, the hydrogen atoms bonded to the aromatic rings would exhibit positive electrostatic potential, making them susceptible to interactions with nucleophiles. The carbon atom at the C2 position, bonded to both a nitrogen atom and a chlorine atom, is expected to be particularly electron-deficient and thus a primary target for nucleophilic substitution reactions.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Regions for this compound

| Molecular Region | Expected Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Quinazoline Nitrogen Atoms | Negative (Electron-Rich) | Site for Electrophilic Attack, H-Bonding |

| Chlorine Substituents | Negative (Electron-Rich) | Site for Electrophilic Interaction |

| Aromatic Hydrogen Atoms | Positive (Electron-Poor) | Site for Nucleophilic Interaction |

Energetic Considerations and Reactivity Predictions (e.g., Bond Dissociation Energies)

The reactivity of a chemical compound is fundamentally governed by the strength of its covalent bonds and its electronic structure. Bond Dissociation Energy (BDE) is a key energetic parameter that quantifies the energy required to break a specific bond homolytically, providing a direct measure of its strength. ucsb.edu Lower BDE values indicate weaker bonds that are more easily cleaved, suggesting higher reactivity at that site.

In this compound, the bond of primary interest for reactivity is the C2-Cl bond. The carbon-chlorine bond in aromatic systems is moderately strong, but its reactivity can be significantly influenced by the surrounding molecular architecture. The quinazoline ring system, with its electronegative nitrogen atoms, exerts an electron-withdrawing effect, which can polarize the C2-Cl bond and make the C2 carbon an electrophilic center, facilitating nucleophilic substitution reactions where the chloride ion acts as a leaving group.

Table 2: Average Bond Dissociation Energies (BDE) for Bonds Present in this compound

| Bond Type | Average BDE (kJ/mol) |

|---|---|

| C-Cl (Aromatic) | ~339 utexas.edu |

| C-N | ~305 utexas.edu |

| C=N | ~615 wiredchemist.com |

| C-C (Aromatic) | ~347 utexas.edu |

Note: Values are generalized and can vary based on the specific molecular environment.

Beyond BDE, reactivity is also predicted by analyzing the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and location of these orbitals indicate the molecule's ability to donate or accept electrons. For quinazoline derivatives, computational studies often focus on identifying which atoms have the largest coefficients in the LUMO, as these represent the most likely sites for nucleophilic attack.

In Silico Mechanistic Hypothesis Generation

For novel compounds with potential therapeutic applications, particularly in oncology, elucidating the mechanism of action is a critical step. The National Cancer Institute (NCI) has developed powerful in silico tools to address this challenge, among which the COMPARE algorithm is prominent. cancer.gov This computational method is used to generate hypotheses about a compound's mechanism of action by comparing its unique pattern of anticancer activity across the NCI-60 human tumor cell line panel with a vast database of known compounds. cancer.gov

The process begins by screening a test compound, such as a quinazoline derivative, against the 60 different cancer cell lines to determine its growth inhibition (GI50) profile. This profile creates a biological "fingerprint" of the compound's activity. The COMPARE algorithm then systematically compares this fingerprint to the fingerprints of over 50,000 standard anticancer agents and other chemicals stored in the NCI database. cancer.gov

The comparison is quantified using a Pearson Correlation Coefficient (PCC), which measures the similarity between the activity patterns of the test compound and the database compounds. cancer.gov A high PCC value (typically > 0.6) suggests that the test compound and a database agent may share a similar mechanism of action, target the same molecular pathway, or have a similar cellular response profile. researchgate.net

While a specific COMPARE analysis for this compound is not publicly documented, this methodology represents a standard and powerful approach for its future investigation. If this compound were screened in the NCI-60 panel, the resulting data could be analyzed using COMPARE to align it with known mechanistic classes, such as tubulin inhibitors, topoisomerase inhibitors, or kinase inhibitors, thereby generating a robust, data-driven hypothesis for guiding further experimental validation. cancer.govnih.gov

Advanced Methodologies for Research and Characterization of 2 Chloro 4 4 Chlorophenyl Quinazoline

Biological Evaluation Techniques

The biological evaluation of 2-Chloro-4-(4-chlorophenyl)quinazoline involves a variety of sophisticated laboratory techniques to determine its cellular and molecular effects. These methods are essential for understanding the compound's potential as a therapeutic agent.

Cell-Based Assays (e.g., Sulforhodamine B, MTT)

Cell-based assays are fundamental in assessing the cytotoxic and antiproliferative effects of chemical compounds. The Sulforhodamine B (SRB) and MTT assays are two of the most widely used methods for this purpose.

The Sulforhodamine B (SRB) assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content. springernature.comnih.gov In this assay, cells are treated with the test compound for a specific duration, after which they are fixed with trichloroacetic acid. The fixed cells are then stained with the SRB dye, which binds to basic amino acids of cellular proteins. The amount of bound dye is directly proportional to the cell mass. nih.gov This assay is known for its reliability and cost-effectiveness in high-throughput screening of potential anticancer agents. nih.gov

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is another colorimetric assay for assessing cell metabolic activity. Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan product. This reduction is primarily carried out by mitochondrial dehydrogenases. The resulting formazan crystals are then solubilized, and the absorbance is measured, which correlates with the number of viable cells. This assay is widely used to evaluate the cytotoxic potential of novel compounds. For instance, a novel series of quinazoline (B50416) derivatives bearing triazole-acetamides were evaluated for their in vitro cytotoxic potential against various cancer cell lines using the MTT assay. nih.gov

Table 1: Comparison of Cell-Based Assays

| Feature | Sulforhodamine B (SRB) Assay | MTT Assay |

| Principle | Binds to total cellular protein content. springernature.com | Enzymatic reduction of tetrazolium salt by viable cells. |

| Endpoint | Colorimetric measurement of bound dye. | Colorimetric measurement of formazan product. |

| Indication | Cell density and cytotoxicity. nih.gov | Cell viability and metabolic activity. nih.gov |

Cell-Free Enzyme Inhibition Assays (e.g., ELISA, FRET-based)

Cell-free enzyme inhibition assays are critical for identifying the specific molecular targets of a compound. These assays measure the direct interaction between the compound and a purified enzyme, providing insights into the mechanism of action.

Enzyme-Linked Immunosorbent Assay (ELISA) is a versatile plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In the context of enzyme inhibition, a competitive ELISA can be used to determine the ability of a compound to block the binding of an enzyme to its substrate or a specific antibody.

Förster Resonance Energy Transfer (FRET) based assays are powerful tools for studying molecular interactions. FRET is a mechanism describing energy transfer between two light-sensitive molecules (fluorophores). google.com In a typical enzyme inhibition assay, a substrate is labeled with a FRET donor and acceptor pair. In the presence of the active enzyme, the substrate is cleaved, separating the donor and acceptor and leading to a loss of FRET signal. An inhibitory compound would prevent this cleavage, thus maintaining the FRET signal. Time-resolved FRET (TR-FRET) is an advanced form of this technique that uses lanthanide donors with long fluorescence lifetimes to reduce background interference, making it a highly sensitive method for high-throughput screening. google.comnih.gov

DNA Binding Studies (e.g., Intercalation, Groove Binding Analysis)

Understanding the interaction of a compound with DNA is crucial, as many anticancer agents exert their effects by damaging DNA or interfering with DNA replication and transcription. Quinazoline derivatives, due to their planar structure, are known to interact with double-stranded DNA through intercalation and groove binding. nih.gov

DNA intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This interaction can lead to conformational changes in the DNA, potentially inhibiting the processes of replication and transcription.

Groove binding occurs when a molecule fits into the minor or major groove of the DNA helix. This type of interaction is typically non-covalent and can also influence DNA structure and function.

Studies on 2-chloro-4-anilinoquinazoline derivatives, which are structurally similar to this compound, have shown that these compounds can interact with calf thymus DNA through both intercalation and groove binding. nih.gov These interactions are thought to contribute to their cytotoxic effects. nih.gov

Table 2: DNA Binding Characteristics of a Related Quinazoline Derivative

| Compound | Interaction Mode | Target DNA | Significance |

| Quinazoline-chalcone 14g | Intercalation | Calf Thymus DNA | Disruption of DNA replication and transcription. nih.gov |

| Pyrimidodiazepine 16c | Groove Binding | Calf Thymus DNA | Potential mechanism for cytotoxic activity. nih.gov |

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique used to measure and analyze multiple physical characteristics of single cells as they flow in a fluid stream through a beam of light. It is widely used to study the effects of compounds on the cell cycle and apoptosis (programmed cell death).